molecular formula C22H27FN6O B10791367 7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B10791367
M. Wt: 410.5 g/mol
InChI Key: SIMWCYPGUODYMF-UHFFFAOYSA-N
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Description

7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of fluorophenyl, piperazine, pyrrolidine, and pyrrolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactionsKey reagents include 4-fluorobenzyl chloride, piperazine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and pyrrolidine moieties contribute to its overall pharmacokinetic properties. The compound modulates the activity of these targets, leading to therapeutic effects in various disease models .

Comparison with Similar Compounds

  • 7-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
  • 7-{[4-(4-Methylphenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Uniqueness: The presence of the fluorophenyl group in 7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one distinguishes it from its analogs, providing unique pharmacological properties such as enhanced receptor binding affinity and metabolic stability .

Properties

Molecular Formula

C22H27FN6O

Molecular Weight

410.5 g/mol

IUPAC Name

7-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2-pyrrolidin-1-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H27FN6O/c1-26-21(30)20-19(25-22(26)29-8-2-3-9-29)16(14-24-20)15-27-10-12-28(13-11-27)18-6-4-17(23)5-7-18/h4-7,14,24H,2-3,8-13,15H2,1H3

InChI Key

SIMWCYPGUODYMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)CN3CCN(CC3)C4=CC=C(C=C4)F)N=C1N5CCCC5

Origin of Product

United States

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